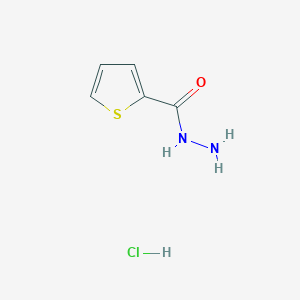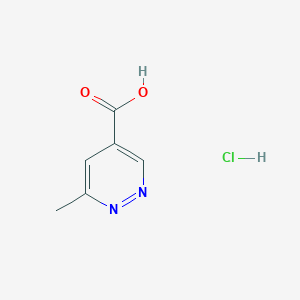![molecular formula C7H15ClN2O B1430740 2-[1-(Methoxymethyl)cyclopropyl]ethanimidamide hydrochloride CAS No. 1803608-29-8](/img/structure/B1430740.png)
2-[1-(Methoxymethyl)cyclopropyl]ethanimidamide hydrochloride
Overview
Description
2-[1-(Methoxymethyl)cyclopropyl]ethanimidamide hydrochloride (CAS No. 1803608-29-8) is a chemical compound with a molecular weight of 178.66 . It is a novel high-affinity ligand for the melatonin receptor.
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-[1-(Methoxymethyl)cyclopropyl]ethanimidamide hydrochloride, such as its boiling point and storage conditions, are not specified in the available sources .Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis of β-Oligopeptides : Research by Abele, Seiler, and Seebach (1999) in "Helvetica Chimica Acta" focused on synthesizing β-oligopeptides from 1-(aminomethyl)cyclopropanecarboxylic acid, which is related to 2-[1-(Methoxymethyl)cyclopropyl]ethanimidamide hydrochloride. They explored the synthesis involving N-Boc and C-OMe protection and analyzed the X-ray crystal structures of these compounds. This study is significant for understanding the structural and synthesis aspects of related cyclopropane derivatives (Abele, Seiler, & Seebach, 1999).
Chemical Transformations and Reactions
- Gold-Catalyzed Rearrangement : Hiault et al. (2016) in "Synthesis" investigated the gold-catalyzed rearrangement of (Silylcyclopropenyl)methyl ethers, which are structurally related to 2-[1-(Methoxymethyl)cyclopropyl]ethanimidamide hydrochloride. This study contributes to the understanding of chemical transformations involving cyclopropane derivatives (Hiault et al., 2016).
Synthesis of Novel Compounds
- Synthesis of Novel Tobacco Flavor : Lu Xin-y (2013) in "Fine chemicals" explored the synthesis of 2-(2-Hydroxyphenyl) cyclopropane-1-carboxylic Acid (HCCA) from 2-methoxystyrene, which shares a similarity with the methoxymethyl component in 2-[1-(Methoxymethyl)cyclopropyl]ethanimidamide hydrochloride. This research provides insights into the synthesis of novel compounds using cyclopropane derivatives (Lu Xin-y, 2013).
Application in Organic Chemistry
- Catalytic Enantioselective Hydroboration : Rubina, Rubin, and Gevorgyan (2003) in the "Journal of the American Chemical Society" described the catalytic enantioselective hydroboration of cyclopropenes. They demonstrated the importance of ester and alkoxymethyl substituents in achieving high degrees of enantiomeric induction, relevant to the study of 2-[1-(Methoxymethyl)cyclopropyl]ethanimidamide hydrochloride (Rubina, Rubin, & Gevorgyan, 2003).
Safety And Hazards
properties
IUPAC Name |
2-[1-(methoxymethyl)cyclopropyl]ethanimidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.ClH/c1-10-5-7(2-3-7)4-6(8)9;/h2-5H2,1H3,(H3,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYVUTJZCVYUNGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CC1)CC(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(Methoxymethyl)cyclopropyl]ethanimidamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine hydrochloride](/img/structure/B1430671.png)




![(3R)-octahydropyrido[2,1-c]morpholine-3-carbonitrile](/img/structure/B1430678.png)
![4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine](/img/structure/B1430680.png)